molecular formula C8H8F3N3 B2444097 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile CAS No. 1006319-93-2

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile

Cat. No. B2444097
CAS RN: 1006319-93-2
M. Wt: 203.168
InChI Key: IFMKIPVORIETSY-UHFFFAOYSA-N
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Description

“3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile” is a chemical compound with the molecular formula C8H8F3N3 . It is a type of nitrile, which is an organic compound that has a -C≡N functional group. The specific structure of this compound includes a pyrazole ring, which is a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)c1cc[nH]n1CC#N . This indicates that the compound contains a pyrazole ring with a trifluoromethyl group attached, along with a butanenitrile group.

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, closely related to the queried compound, have garnered attention for their significant anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group on the pyrazole nucleus, especially at the 3- or 5-position, plays a critical role in the activity profile of these compounds. This has led to the exploration of trifluoromethylpyrazoles as potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Role in Drug Metabolism and Cytochrome P450 Inhibition

Research has also delved into the use of compounds structurally similar to 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile for inhibiting specific isoforms of cytochrome P450 (CYP), a class of enzymes critical for drug metabolism. Identifying selective inhibitors for CYP isoforms is vital for predicting potential drug-drug interactions during coadministration of multiple medications (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Heterocyclic Compound Synthesis

The compound and its derivatives are pivotal in synthesizing heterocyclic compounds, serving as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other complex structures. This versatility is critical for developing new materials and molecules with potential applications in pharmaceuticals, dyes, and organic synthesis (Gomaa & Ali, 2020).

Organic Solvent and Ionic Liquid Applications

Further research has focused on the application of derivatives in understanding the phase behavior of ionic liquids with various solutes, including aliphatic and aromatic compounds. This work aids in identifying potential uses of these compounds as alternative solvents for separation processes and other industrial applications (Domańska, Wlazło, & Karpińska, 2016).

Synthesis of Polyfunctional Heteroaromatics

The compound's relevance extends to the synthesis of polyfunctional heteroaromatics, where it aids in creating novel functionalized molecules. This includes the development of new methods for synthesizing heteroaromatic compounds with potential applications in medicinal chemistry and material science (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).

properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-6(2-4-12)14-5-3-7(13-14)8(9,10)11/h3,5-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKIPVORIETSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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